2-(2-Methylpropoxy)ethyl carbamate
Description
2-(2-Methylpropoxy)ethyl carbamate is a carbamate derivative characterized by a branched ether substituent (2-methylpropoxy group) attached to the ethyl carbamate backbone. Carbamates are esters of carbamic acid (NH₂COOH), widely studied for their biological activities, including pesticidal, pharmaceutical, and carcinogenic properties.
Properties
CAS No. |
16006-09-0 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
2-(2-methylpropoxy)ethyl carbamate |
InChI |
InChI=1S/C7H15NO3/c1-6(2)5-10-3-4-11-7(8)9/h6H,3-5H2,1-2H3,(H2,8,9) |
InChI Key |
LHHRXPZWJKRFDH-UHFFFAOYSA-N |
SMILES |
CC(C)COCCOC(=O)N |
Canonical SMILES |
CC(C)COCCOC(=O)N |
Other CAS No. |
16006-09-0 |
Synonyms |
Carbamic acid 2-isobutoxyethyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl Carbamate (EC)
- Carcinogenicity: EC is a Group 2A carcinogen (probable human carcinogen) . In mice, it induces lung adenomas, liver carcinomas, and neurofibrosarcomas, with tumorigenicity linked to metabolic activation .
- Metabolism : Hepatic cytochrome P450 enzymes oxidize EC to N-hydroxyethyl carbamate, which further degrades to DNA-reactive species .
Vinyl Carbamate (VC)
- Carcinogenicity: VC is 10–50× more potent than EC in inducing lung adenomas, skin tumors, and liver carcinomas in rodents .
- Mutagenicity : VC is directly mutagenic in bacterial assays when metabolized by liver microsomes, generating electrophilic vinyl carbamate epoxide .
- Metabolism : VC bypasses the need for oxidative activation, rapidly forming DNA adducts .
tert-Butyl Carbamate
- Carcinogenicity: Lacks significant carcinogenic activity in mice, attributed to steric hindrance from the bulky tert-butyl group, which impedes metabolic activation .
- Structural Insight : The tert-butyl group reduces enzymatic access to the carbamate functional group, minimizing reactive intermediate formation.
Methyl (2,2-dimethoxyethyl)carbamate
- Structural Insight : The dimethoxyethyl substituent likely slows metabolic activation due to increased hydrophilicity and steric effects.
2-(2-Methylpropoxy)ethyl Carbamate
- No direct mutagenicity is expected unless metabolized to reactive intermediates, which is less likely due to structural constraints.
Structural and Metabolic Influences on Toxicity
Substituent Effects
| Compound | Substituent | Carcinogenic Potency | Metabolic Activation Pathway |
|---|---|---|---|
| Ethyl carbamate | Ethyl | High | CYP450 oxidation to VC epoxide |
| Vinyl carbamate | Vinyl | Very High | Direct epoxidation |
| tert-Butyl carbamate | tert-Butyl | None | Steric hindrance |
| 2-(2-Methylpropoxy)ethyl | Branched ether | Likely Low | Hindered oxidation |
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